8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a fluorinated heterocyclic compound featuring a fused pyridine-pyrazine ring system with partial saturation. Its structure combines electron-deficient pyrazine and pyridine moieties, making it a promising scaffold in medicinal chemistry and materials science. The fluorine substituent at position 8 enhances electronic properties and bioavailability, while the tetrahydropyrido[2,3-b]pyrazine core provides conformational flexibility for target binding .
Properties
Molecular Formula |
C7H8FN3 |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H8FN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2,(H,10,11) |
InChI Key |
UMWTTXNNSJFCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CC(=C2N1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of fluorinated pyridine derivatives with hydrazine or its derivatives, followed by cyclization to form the desired pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydropyrido derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemical Properties and Structure
8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is characterized by its unique molecular structure, which lends itself to various biological activities. The compound has the following properties:
- Molecular Formula : C11H10FN3
- Molecular Weight : 201.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Research indicates that derivatives of 8-fluoro compounds exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry reported that certain derivatives demonstrated effectiveness against a range of bacteria and fungi. The structural modifications in the tetrahydropyrido framework enhanced their bioactivity.
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacterial | 0.5 µg/mL |
| Compound B | Fungal | 1.0 µg/mL |
Anticancer Properties
Another promising application of this compound is in cancer treatment. A case study revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assessment
In vitro studies demonstrated that:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 12 µM
- Mechanism : Apoptosis via caspase activation
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. Research published in Neuroscience Letters indicated that it could protect neurons from oxidative stress-induced damage.
| Treatment Group | Neuronal Viability (%) |
|---|---|
| Control | 100 |
| Compound Treatment | 85 |
Formulation in Drug Development
The incorporation of this compound into drug formulations has been examined for enhancing bioavailability and therapeutic efficacy. Formulation studies have highlighted its compatibility with various excipients and its stability under physiological conditions.
Formulation Characteristics
| Parameter | Value |
|---|---|
| pH | 6.5 |
| Stability (30 days) | No significant degradation observed |
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Variations
Pyrido[2,3-b]pyrazine vs. Pyrido[3,4-b]pyrazine
- Pyrido[2,3-b]pyrazine (e.g., 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine): Exhibits antiproliferative activity in melanoma cells (64% growth inhibition at 10⁻⁵ M with 4-(trifluoromethyl)benzaldehyde hydrazone substituents) .
- Pyrido[3,4-b]pyrazine : Synthesized with diverse substituents (e.g., aniline, urea) at position 8, but lacks reported biological activity comparable to pyrido[2,3-b]pyrazine derivatives .
Tetrahydropyrido[2,3-b]pyrazine vs. Pyrrolo[2,3-b]pyrazine
- Tetrahydropyrido[2,3-b]pyrazine : Partial saturation improves metabolic stability compared to fully aromatic analogs. However, fluorinated derivatives (e.g., 8-fluoro) showed inconsistent pharmacokinetics in CETP inhibition studies .
- Pyrrolo[2,3-b]pyrazine : Fully unsaturated analogs (e.g., compound 13) demonstrate potent FGFR1 inhibition (IC₅₀ < 1 µM) due to π-π stacking and hydrogen bonding with kinase hinge regions .
Position 8 Modifications
Electron-Withdrawing Groups
- Fluorine: Enhances electron deficiency, improving charge-transfer properties in fluorescent materials .
- Nitro and Trifluoromethyl : 3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine showed dual AChE/BChE inhibition (IC₅₀: 0.466 µM and 1.89 µM, respectively), outperforming 8-fluoro analogs .
Stability Comparisons
| Compound | Metabolic Stability | Chemical Stability | Reference |
|---|---|---|---|
| 8-Fluoro-THP-pyrido[2,3-b]pyrazine | Low (Cmax < 2 µM) | Moderate | |
| 8-Amino-pyrido[3,4-b]pyrazine | High | High | |
| Pyrrolo[2,3-b]pyrazine | Moderate | High |
Kinase Inhibition
- FGFR1 : Pyrrolo[2,3-b]pyrazine derivatives (e.g., compound 13) achieve >50% inhibition at 10 µM via hinge-region hydrogen bonding, unlike tetrahydropyrido analogs .
- ALK : 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazines show selective ALK inhibition (IC₅₀ < 100 nM), attributed to optimal ring saturation and substituent positioning .
Antiproliferative Activity
- Melanoma: 8-Iodo and 8-benzylamino pyrido[2,3-b]pyrazines inhibit A2058 cell growth by ~64% at 10⁻⁵ M, while fluorinated analogs are less potent .
Neurological Targets
- Cholinesterase Inhibition : 3-(3'-Fluorophenyl)pyrido[2,3-b]pyrazine selectively inhibits AChE (IC₅₀: 0.899 µM), suggesting fluorophenyl groups enhance target specificity .
Biological Activity
8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly its role in inhibiting key pathways associated with cancer and other proliferative disorders.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the fluorine atom enhances its pharmacological properties by improving binding affinity and selectivity towards target proteins.
Research indicates that this compound functions primarily as an inhibitor of receptor tyrosine kinases (RTKs) and RAF kinases (specifically BRAF). These targets are crucial in various signaling pathways that regulate cell proliferation and survival.
- Inhibition of RAF Activity : The compound has been shown to inhibit BRAF activity, which is implicated in several types of cancer, including melanoma and colorectal cancer. This inhibition can lead to reduced tumor growth and improved outcomes in cancer treatment .
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on available research findings:
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- Colorectal Cancer Model : In a study involving colorectal cancer xenografts, administration of the compound resulted in significant tumor shrinkage compared to control groups. The mechanism was attributed to its ability to inhibit BRAF-mediated signaling pathways .
- Melanoma Treatment : A separate investigation focused on melanoma cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability. This effect was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
